D-Xylono-1,4-lactone D-Xylono-1,4-lactone D-xylono-1,4-lactone is a xylonolactone. It has a role as a mouse metabolite. It derives from a D-xylonic acid.
Brand Name: Vulcanchem
CAS No.: 18423-66-0
VCID: VC21030940
InChI: InChI=1S/C5H8O5/c6-1-2-3(7)4(8)5(9)10-2/h2-4,6-8H,1H2/t2-,3+,4-/m1/s1
SMILES: C(C1C(C(C(=O)O1)O)O)O
Molecular Formula: C5H8O5
Molecular Weight: 148.11 g/mol

D-Xylono-1,4-lactone

CAS No.: 18423-66-0

Cat. No.: VC21030940

Molecular Formula: C5H8O5

Molecular Weight: 148.11 g/mol

* For research use only. Not for human or veterinary use.

D-Xylono-1,4-lactone - 18423-66-0

Specification

CAS No. 18423-66-0
Molecular Formula C5H8O5
Molecular Weight 148.11 g/mol
IUPAC Name (3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-one
Standard InChI InChI=1S/C5H8O5/c6-1-2-3(7)4(8)5(9)10-2/h2-4,6-8H,1H2/t2-,3+,4-/m1/s1
Standard InChI Key CUOKHACJLGPRHD-FLRLBIABSA-N
Isomeric SMILES C([C@@H]1[C@@H]([C@H](C(=O)O1)O)O)O
SMILES C(C1C(C(C(=O)O1)O)O)O
Canonical SMILES C(C1C(C(C(=O)O1)O)O)O

Introduction

Chemical Structure and Properties

D-Xylono-1,4-lactone, with the molecular formula C5H8O5, is characterized as a xylonolactone with a molecular weight of 148.11 g/mol . The compound is officially named (3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-one according to IUPAC nomenclature . It is functionally related to D-xylonic acid and has been identified as a mouse metabolite .

The compound is registered under multiple CAS numbers, including 15384-37-9 and 18423-66-0 . D-Xylono-1,4-lactone adopts a cyclic structure with a five-membered ring (γ-lactone) containing three hydroxyl groups, giving it distinctive chemical properties that influence its biological role and research applications.

Physical and Chemical Properties

The physical and chemical properties of D-Xylono-1,4-lactone are summarized in Table 1:

PropertyValueReference
Molecular FormulaC5H8O5
Molecular Weight148.11 g/mol
XLogP3-AA-1.4
Hydrogen Bond Donor Count3
Hydrogen Bond Acceptor Count5
Rotatable Bond Count1
Exact Mass148.03717335 Da
AppearanceWhite Crystalline Solid (for derivatives)

Its structure features three hydroxyl groups that can participate in hydrogen bonding, contributing to its solubility profile and interactions with biological systems.

Structural Characteristics

D-Xylono-1,4-lactone possesses a γ-lactone structure, meaning it contains a 5-membered ring with a carbonyl group as part of the ring structure. The compound has three stereogenic centers with the absolute configuration (3R,4R,5R) . This specific stereochemistry plays a crucial role in its biological recognition and activity.

It is important to distinguish D-Xylono-1,4-lactone from its structural isomer, D-Xylono-1,5-lactone (PubChem CID 439692), which has a 6-membered ring structure (δ-lactone) and different biological properties . The 1,4-lactone is characterized by its 5-membered ring structure, while the 1,5-lactone features a 6-membered ring.

Biochemical Significance

D-Xylono-1,4-lactone participates in several important biochemical pathways. It is particularly involved in pentose and glucuronate interconversions, playing a role in carbohydrate metabolism . As a mouse metabolite, it represents an intermediate in the metabolism of pentose sugars .

The compound is significant in the metabolic pathway involving D-xylose, which is first oxidized to D-xylonic acid. This acid can spontaneously form D-Xylono-1,4-lactone or can be enzymatically converted to it in certain metabolic contexts .

Enzymatic Interactions

A key enzymatic interaction involving D-Xylono-1,4-lactone is its hydrolysis catalyzed by xylono-1,4-lactonase (EC 3.1.1.68), which converts it to D-xylonate in the presence of water:

D-xylono-1,4-lactone + H2O → D-xylonate

This enzyme belongs to the hydrolase family, specifically acting on carboxylic ester bonds. It is also known by alternative names such as xylono-γ-lactonase and xylonolactonase .

Recent research has identified novel lactonases from Mycoplasma synoviae 53 (MS53_0025) and Mycoplasma agalactiae PG2 (MAG_6390) that can catalyze the hydrolysis of D-xylono-1,4-lactone-5-phosphate with kcat/Km values of 4.7 × 10^4 and 5.7 × 10^4 M^-1 s^-1, respectively . These enzymes represent a potential system for the catabolism of small 1,4-lactone-5-phosphate sugars, which may serve as an energy source for these organisms .

Research Applications

D-Xylono-1,4-lactone is primarily used as a biochemical reagent in life science research . Its applications include:

  • Studying carbohydrate metabolism and pentose-phosphate pathways

  • Investigating enzymatic activities of lactonases and related enzymes

  • Serving as a substrate in enzyme kinetics studies

  • Use as a reference standard in metabolomics research

The compound is commercially available from research chemical suppliers for laboratory use. It is typically marketed with high purity (≥95%) for research applications .

Research Methods Using D-Xylono-1,4-lactone

Research involving D-Xylono-1,4-lactone often employs specialized analytical techniques. For instance, the hydrolysis of lactones can be monitored using pH-sensitive colorimetric assays, where the net production of protons is measured using pH indicators such as cresol purple . Such methods have been used to determine enzyme kinetics for lactonases acting on D-xylono-1,4-lactone and related substrates.

Desired ConcentrationAmount of Compound
1 mg5 mg10 mg
1 mM6.7517 mL33.7587 mL67.5174 mL
5 mM1.3503 mL6.7517 mL13.5035 mL
10 mM0.6752 mL3.3759 mL6.7517 mL

Derivatives and Related Compounds

Several derivatives of D-Xylono-1,4-lactone have been synthesized and studied for various research purposes. One notable example is 2,3,5-Tri-O-acetyl-D-xylonic acid, γ-lactone (CAS: 79580-60-2), which is an acetylated derivative with the molecular formula C11H14O8 and a molecular weight of 274.22 .

This derivative appears as a white crystalline solid with a melting point of 95-97°C and is soluble in dichloromethane, dimethylformamide, dimethyl sulfoxide, ethyl acetate, and methanol . The acetylation of the hydroxyl groups changes the compound's physical properties, making it more lipophilic compared to the parent compound.

Structural Studies

Crystallographic studies of D-Xylono-1,4-lactone and related compounds provide valuable insights into their three-dimensional structures and potential interactions. While specific crystallographic data for D-Xylono-1,4-lactone is limited in the provided search results, studies on related compounds such as D-Lyxono-1,4-lactone have been reported .

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